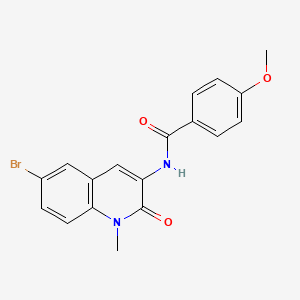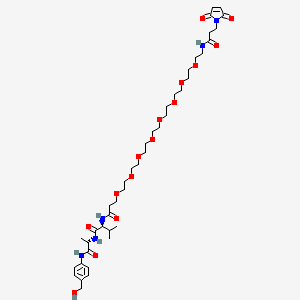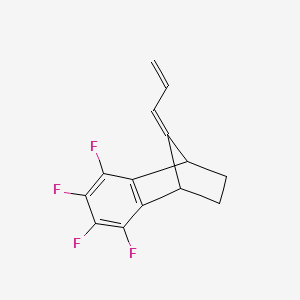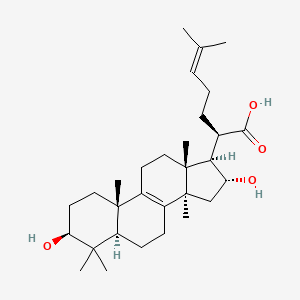
6BrCaQ
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-N-(β-glucopyranosyl)quinolin-2-one, commonly referred to as 6BrCaQ, is a synthetic compound known for its potent biological activities, particularly in the field of cancer research. This compound is a derivative of quinolin-2-one and has been extensively studied for its antiproliferative properties and its ability to inhibit specific proteins involved in cancer cell survival.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6BrCaQ typically involves a Pd-catalyzed cross-coupling reaction. One common method includes the coupling of brominated N-glycosyl quinolin-2-one derivatives with various nitrogen nucleophiles . The reaction conditions often involve the use of palladium catalysts, which facilitate the formation of the desired product under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparations. The use of palladium-catalyzed reactions is likely to be scaled up with appropriate adjustments to reaction conditions, such as temperature, pressure, and solvent systems, to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
6BrCaQ undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted with various nucleophiles, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in Pd-catalyzed coupling reactions, forming conjugates with other molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Nitrogen Nucleophiles: Commonly used in substitution reactions.
Solvents: Organic solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) are often used.
Major Products Formed
The major products formed from these reactions include various this compound derivatives, such as N-glycosyl-6BrCaQ conjugates and this compound-TPP conjugates .
Scientific Research Applications
6BrCaQ has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
6BrCaQ exerts its effects primarily by inhibiting the mitochondrial heat shock protein TRAP1. This inhibition leads to the disruption of mitochondrial function and induces apoptosis in cancer cells . The compound also downregulates several Hsp90 client proteins, including HER2, Raf-1, and cdk-4, which are involved in cell survival and proliferation .
Comparison with Similar Compounds
6BrCaQ is unique in its ability to target TRAP1 and Hsp90, making it a promising candidate for cancer therapy. Similar compounds include other quinolin-2-one derivatives and Hsp90 inhibitors, such as:
Geldanamycin: A well-known Hsp90 inhibitor with a different mechanism of action.
17-AAG: Another Hsp90 inhibitor with clinical applications in cancer therapy.
Radicicol: A natural product that inhibits Hsp90 by binding to its N-terminal domain.
Compared to these compounds, this compound offers a unique combination of targeting both TRAP1 and Hsp90, providing a broader spectrum of activity against cancer cells.
Properties
Molecular Formula |
C18H15BrN2O3 |
|---|---|
Molecular Weight |
387.2 g/mol |
IUPAC Name |
N-(6-bromo-1-methyl-2-oxoquinolin-3-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C18H15BrN2O3/c1-21-16-8-5-13(19)9-12(16)10-15(18(21)23)20-17(22)11-3-6-14(24-2)7-4-11/h3-10H,1-2H3,(H,20,22) |
InChI Key |
RCKMJRZPGJEVGF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C=C(C1=O)NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,3,4-Tetrahydropyrrolo[1,2-A]pyrazine 2-butenedioate](/img/structure/B11936743.png)

![(3S)-3-[[(2S)-2-[[(2S)-1-[(2S)-1-[(4R,10S,13S,16R,19S,22S,25R)-25-acetamido-13-(3-carbamimidamidopropyl)-22-(2-carboxyethyl)-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoic acid](/img/structure/B11936757.png)






![4-Benzyl-1-(1,4-dithiaspiro[4.5]decan-3-ylmethyl)piperidine](/img/structure/B11936796.png)
![(2S)-3-[3-(5-benzyl-2-carbamoylphenyl)phenyl]-2-methylpropanoic acid](/img/structure/B11936801.png)
![(1R,3S)-5-[2-[(1S,3aS,7aS)-1-[(1R)-1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11936811.png)


